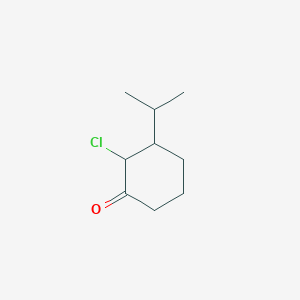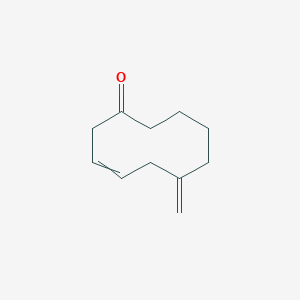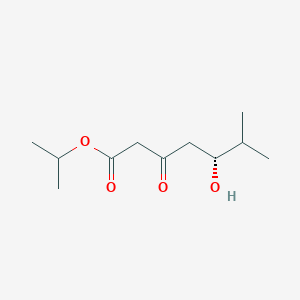![molecular formula C21H14BrN3O2S B12627951 Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-: is a complex organic compound with a unique structure that combines a benzonitrile group with a brominated pyrrolo[2,3-b]pyridine moiety and a sulfonyl group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the brominated pyrrolo[2,3-b]pyridine and the benzonitrile moiety . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura, leading to the formation of complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Atmosphere: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Chemistry: In organic synthesis, Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials .
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with molecular targets through various pathways. The sulfonyl group and the pyrrolo[2,3-b]pyridine moiety can interact with enzymes, receptors, or other proteins, leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzonitrile, 3-bromo-: A simpler analog with a bromine atom on the benzonitrile ring.
3-(Bromomethyl)benzonitrile: Another analog with a bromomethyl group on the benzonitrile ring.
Uniqueness: The presence of the sulfonyl group and the pyrrolo[2,3-b]pyridine moiety distinguishes it from simpler analogs and enhances its utility in various fields .
Properties
Molecular Formula |
C21H14BrN3O2S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-[3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C21H14BrN3O2S/c1-14-5-7-18(8-6-14)28(26,27)25-13-20(22)19-10-17(12-24-21(19)25)16-4-2-3-15(9-16)11-23/h2-10,12-13H,1H3 |
InChI Key |
CFQKCWXQVPHBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC(=C4)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)








![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)

![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)

